Home > Products > Screening Compounds P81405 > N-Desmethyl Enzalutamide-d6
N-Desmethyl Enzalutamide-d6 -

N-Desmethyl Enzalutamide-d6

Catalog Number: EVT-12558794
CAS Number:
Molecular Formula: C20H14F4N4O2S
Molecular Weight: 456.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-Desmethyl Enzalutamide-d6 involves several steps that typically include the demethylation of enzalutamide to yield its desmethyl form. The following methods have been documented:

  1. Demethylation Reaction: The primary method involves treating enzalutamide with various reagents to selectively remove the methyl group. For instance, using potassium hydroxide in an acetonitrile solution has been reported to yield N-desmethyl enzalutamide .
  2. Catalytic Methods: Another approach includes the use of palladium chloride as a catalyst under pressure, which facilitates the demethylation process while maintaining the integrity of other functional groups .

These methods emphasize the importance of controlling reaction conditions to obtain high yields and purity of the desired compound.

Molecular Structure Analysis

The molecular structure of N-Desmethyl Enzalutamide-d6 can be represented as follows:

  • Molecular Formula: C20_{20}H8_{8}D6_{6}F4_{4}N4_{4}O2_{2}S
  • Molecular Weight: 456.5 g/mol .

Structural Features

  • The compound features a thioxoimidazolidin ring system, which is crucial for its biological activity.
  • The presence of deuterium (D) in place of hydrogen in the methyl groups allows for enhanced stability during analytical measurements.
Chemical Reactions Analysis

N-Desmethyl Enzalutamide-d6 can participate in various chemical reactions that are essential for its characterization and application:

  1. Mass Spectrometry: The compound can be analyzed using mass spectrometry techniques, where it exhibits specific fragmentation patterns that help confirm its identity. Notably, it shows characteristic ion peaks corresponding to its molecular structure .
  2. Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly employed to assess its purity and concentration in formulations. The retention times and peak areas provide quantitative data essential for quality control .
Mechanism of Action

N-Desmethyl Enzalutamide-d6 acts as an androgen receptor antagonist, similar to its parent compound enzalutamide. Its mechanism involves:

  1. Binding Affinity: It binds to androgen receptors, inhibiting their activation by androgens like testosterone and dihydrotestosterone. This blockade prevents the growth and proliferation of prostate cancer cells that rely on these hormones for survival .
  2. Pharmacokinetics: Studies indicate that N-desmethyl enzalutamide retains pharmacological activity comparable to enzalutamide itself, making it effective even in its demethylated form .
Physical and Chemical Properties Analysis

N-Desmethyl Enzalutamide-d6 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents such as ethanol and acetonitrile but sparingly soluble in water.
  • Stability: It is stable under standard laboratory conditions but should be protected from light and moisture to prevent degradation .
Applications

N-Desmethyl Enzalutamide-d6 serves multiple scientific purposes:

  1. Analytical Reference Standard: It is used as a reference standard in analytical method development and validation for quantifying enzalutamide and its metabolites in biological samples .
  2. Quality Control: The compound plays a critical role in ensuring the quality and efficacy of pharmaceutical formulations containing enzalutamide through rigorous testing protocols .
  3. Research Applications: It aids in pharmacokinetic studies to understand the metabolism and therapeutic effects of enzalutamide in clinical settings .
Introduction to Deuterated Metabolite Standards in Oncology Research

Role of Stable Isotope-Labeled Analogs in Pharmacokinetic Studies

Stable isotope-labeled analogs (e.g., deuterium, carbon-13) are indispensable in modern pharmacokinetic research due to their near-identical chemical properties to unlabeled compounds and distinct mass differences for analytical discrimination. These compounds serve as internal standards in quantitative bioanalysis, correcting for matrix effects, extraction efficiency variability, and instrument fluctuations. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs co-elute with native analytes but are distinguished by unique mass transitions (e.g., m/z 456 → 339 for N-Desmethyl Enzalutamide-d6 versus m/z 450 → 333 for its non-deuterated form) [2] [6]. This enables precise quantification of drugs and metabolites in biological matrices like plasma, with accuracy and precision typically maintained at 85–115% and <15% coefficient of variation, respectively [2] [10]. For enzalutamide and its active metabolite N-Desmethyl Enzalutamide, deuterated standards are crucial for reliable therapeutic drug monitoring (TDM) and drug interaction studies, particularly given enzalutamide’s role as a strong CYP3A4 inducer and CYP2C8 substrate [3] [5].

Table 1: Key Analytical Parameters for N-Desmethyl Enzalutamide-d6 in LC-MS/MS

ParameterValue/DescriptionMethodological Context
Molecular Weight456.45 g/mol [6] [8]
Quantifier Transitionm/z 456.5 → 339.2Positive electrospray ionization [10]
Retention Time~2.4–2.5 min (C18 column)Gradient elution with 0.1% formic acid [2]
Linearity Range500–50,000 ng/mLCovers clinical steady-state concentrations [2]
Precision (Inter-day)<8%EMA/FDA-compliant validation [2]

Significance of N-Desmethyl Enzalutamide as an Active Metabolite

N-Desmethyl Enzalutamide (NDE) is the primary active metabolite of the androgen receptor inhibitor enzalutamide, formed via CYP3A4-mediated N-demethylation of the parent drug [1] [3]. It exhibits equipotent activity to enzalutamide in inhibiting androgen receptor nuclear translocation and DNA binding, with in vitro half-maximal inhibitory concentration (IC₅₀) values comparable to the parent compound [4] [8]. Pharmacokinetically, NDE achieves plasma concentrations approximately 0.7–0.9-fold those of enzalutamide at steady state (mean trough: 8.8 ± 2.1 μg/mL vs. 12.4 ± 3.0 μg/mL) and contributes significantly to the composite pharmacodynamic activity of enzalutamide therapy [1] [5]. Unlike the carboxylic acid metabolite of enzalutamide (pharmacologically inactive), NDE’s long half-life (~7–9 days) parallels enzalutamide’s 5.8-day half-life, leading to substantial accumulation and persistent receptor blockade [5] [7]. Crucially, exposure-response analyses in metastatic castration-resistant prostate cancer (mCRPC) patients reveal no statistically significant association between NDE trough concentrations and progression-free survival (PFS) or overall survival (OS), suggesting efficacy is maintained across a wide exposure range [1] [5].

Rationale for Deuterium Labeling (d⁶) in Bioanalytical Methodologies

Deuterium labeling at metabolically vulnerable sites leverages the kinetic isotope effect (KIE) to retard metabolic degradation. N-Desmethyl Enzalutamide-d6 incorporates six deuterium atoms at the two methyl groups of the hydantoin ring (N-CH₃ → N-CD₃), positions critical for oxidative metabolism [4] [6]. The C-D bond is stronger than C-H (bond dissociation energy: ~100 kJ/mol higher), leading to:

  • Reduced Metabolic Clearance: In vitro intrinsic clearance (CLint) of deuterated enzalutamide analogs in human liver microsomes is 72.9% lower than non-deuterated counterparts, corresponding to a primary KIE (KH/KD) of ~2 [4].
  • Altered Metabolic Fate: Deuterium shifts metabolism toward hydrolysis pathways (forming inactive carboxylic acid metabolites) rather than N-demethylation, reducing the formation of downstream reactive species [4].
  • Enhanced Analytical Stability: Deuterium does not undergo exchange with solvent protons under physiological conditions, ensuring stable isotopic labeling during sample processing and storage [6] [10].

Table 2: Impact of Deuteration on Enzalutamide and Metabolite Pharmacokinetics

ParameterNon-Deuterated EnzalutamideDeuterated Analog (d₃-Enzalutamide)Change
CLint (Human)100% (Reference)27.1%↓ 72.9%
AUC0–t (Rat)100% (Reference)202%↑ 102%
Cmax (Rat)100% (Reference)135%↑ 35%
NDE Exposure (Rat)100% (Reference)12.5%↓ 87.5%

Data derived from in vitro microsomal studies and single-dose rat pharmacokinetics [4]

In bioanalytical workflows, these properties make N-Desmethyl Enzalutamide-d6 an ideal internal standard. It mirrors the extraction efficiency and chromatographic behavior of native NDE but is resistant to in vitro degradation during sample preparation (e.g., stable for 24 hours in whole blood and 23 days in plasma at 2–8°C) [2] [10]. This stability underpins robust quantification in clinical studies, particularly for assessing drug-drug interactions where enzalutamide’s exposure can be altered by CYP2C8 inhibitors like gemfibrozil (2.2-fold increase in composite AUC) [3] [5].

Properties

Product Name

N-Desmethyl Enzalutamide-d6

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide

Molecular Formula

C20H14F4N4O2S

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3

InChI Key

JSFOGZGIBIQRPU-WFGJKAKNSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.